molecular formula C22H21N3O5S B4310217 3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE

3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE

Cat. No.: B4310217
M. Wt: 439.5 g/mol
InChI Key: UPZCGDJMSZMSDR-ODLFYWEKSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the triazole ring, and the benzylidene moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3′,4′-Dimethoxyacetophenone

Uniqueness

What sets 3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE apart from similar compounds is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

(6Z)-3-(3,4-dimethoxyphenyl)-6-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-5-30-16-8-6-13(10-17(16)28-3)11-19-21(26)25-20(23-24-22(25)31-19)14-7-9-15(27-2)18(12-14)29-4/h6-12H,5H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZCGDJMSZMSDR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
3-(3,4-DIMETHOXYPHENYL)-6-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE

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